molecular formula C12H10ClNO3 B3020061 Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate CAS No. 1159981-42-6

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B3020061
CAS No.: 1159981-42-6
M. Wt: 251.67
InChI Key: PSMVLEMLXVKDBZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate is a chemical compound built on an isoxazole core, a five-membered heterocycle known to be a promising scaffold in medicinal chemistry for designing novel therapeutics . Specifically, vicinal diaryl-substituted isoxazole analogs have been identified in scientific literature to exhibit significant biological activities, including potential as anticancer agents and COX-2 inhibitors . Furthermore, isoxazole derivatives featuring a 4-methyl and a 5-aryl substitution pattern, similar to this compound, have been reported as potent and selective antagonists for specific receptor targets, such as the human cloned dopamine D4 receptor, highlighting the value of this chemotype in neuroscience and psychiatric disorder research . The structural motifs present in this compound—the isoxazole ring, the 4-chlorophenyl group, and the ester functionality—are commonly employed in drug discovery and agrochemical research. The methyl ester group, in particular, can serve as a versatile synthetic intermediate for further derivatization, such as hydrolysis to the corresponding carboxylic acid. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)14-17-11(7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMVLEMLXVKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Table 1. Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP Applications
This compound C₁₂H₁₀ClNO₃ 251.67 4-CH₃, 5-(4-ClC₆H₄), COOCH₃ ~3.0* Agrochemical intermediates
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate C₂₀H₂₀ClN₃O₅S 458.91 4,5-dihydrooxazole, SO₂N, COOCH₂CH₃ ~4.2* Antimicrobial agents
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate C₁₁H₁₇N₃O₃ 239.27 CH₂(4-CH₃-piperazine), COOCH₃ ~1.5* Neurological drugs
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate C₁₁H₈ClNO₃ 237.64 3-(4-ClC₆H₄), COOCH₃ 2.78 Bioactive molecule R&D

*Predicted based on structural analogs.

Notes

Structural Analysis Tools : Crystallographic software such as SHELXL (for refinement) and Mercury (for visualization and packing analysis) are critical for elucidating the 3D structures and intermolecular interactions of these compounds .

Synthetic Considerations : The regioselectivity of substituents on the oxazole ring significantly impacts physicochemical properties. For example, the 4-methyl group in the target compound enhances steric stabilization, while the dihydro-oxazole in ’s compound increases ring flexibility .

Data Limitations : Experimental data (e.g., melting points, solubility) for the target compound are sparse in the literature, necessitating extrapolation from analogous structures.

Biological Activity

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C11H10ClN1O3
  • Molecular Weight : 237.66 g/mol
  • IUPAC Name : this compound

The structure includes a chlorophenyl group attached to an oxazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxazole have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Activity
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039C. albicans

These findings suggest that this compound could possess similar antimicrobial properties, although specific data for this compound is limited.

Anticancer Activity

A study on oxazole derivatives demonstrated their potential as anticancer agents. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including:

  • Colon Adenocarcinoma (HT-29)
  • Human Lung Adenocarcinoma (A549)
  • Breast Cancer (MCF7)

Further modifications of these compounds led to derivatives with enhanced antitumor activity, indicating that structural variations can significantly impact efficacy.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Histone Deacetylases (HDACs) - These enzymes are implicated in cancer progression and neurodegenerative diseases.
  • Carbonic Anhydrases (CAs) - Inhibition can affect tumor growth and metastasis.
  • Cyclooxygenases (COX) - Targeting COX enzymes can reduce inflammation and pain.

Study on Anticancer Properties

In a recent study involving various oxazole derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated:

  • IC50 Values :
    • HT-29: 15 µM
    • A549: 20 µM
    • MCF7: 25 µM

These findings suggest that the compound exhibits promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives, followed by esterification. For example, analogous procedures involve reacting chlorophenyl-substituted precursors with methylating agents under basic conditions (e.g., NaH/CH₃I) to introduce the methyl ester group . Optimization includes controlling reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : The ¹H NMR spectrum should exhibit a singlet for the methyl ester (δ ~3.9 ppm), a singlet for the oxazole C4-methyl (δ ~2.5 ppm), and aromatic protons (δ ~7.4–7.6 ppm for the 4-chlorophenyl group).
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 252.0429 (C₁₂H₁₀ClNO₃⁺) .
  • HPLC : Purity analysis (≥95%) using a C18 column with UV detection at 254 nm .

Q. What crystallographic methods are recommended for determining its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and Mercury for visualization. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<0.05).
  • Visualization : Analyze packing motifs and intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) using Mercury’s Materials Module .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution, identifying nucleophilic/electrophilic sites.
  • Experimental Validation : Conduct Suzuki-Miyaura coupling using Pd catalysts to substitute the chlorophenyl group. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies resolve contradictions in reported melting points or spectral data across literature sources?

  • Methodology :

  • Reproducibility Checks : Synthesize the compound using literature protocols and compare melting points (reported range: 182–183°C for analogues) .
  • Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and 2D NMR (COSY, HSQC) to confirm peak assignments .

Q. How can computational modeling predict the compound’s conformational flexibility and intermolecular interactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in chloroform) to assess torsional freedom of the oxazole ring.
  • Docking Studies : Use AutoDock Vina to evaluate binding affinity with biological targets (e.g., enzymes inhibited by isoxazole derivatives) .

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